molecular formula C20H19N3O2 B6639997 N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide

N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide

Cat. No. B6639997
M. Wt: 333.4 g/mol
InChI Key: CBPCBARKNCWPJY-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is also referred to as HET0016 and is a potent inhibitor of the enzyme 20-HETE, which is involved in the regulation of vascular tone and blood pressure.

Mechanism of Action

N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide is a potent inhibitor of the enzyme 20-HETE, which is involved in the regulation of vascular tone and blood pressure. By inhibiting this enzyme, the compound is able to reduce blood pressure and improve cardiovascular function. The compound has also been shown to inhibit the expression of various inflammatory mediators, including cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce blood pressure and improve cardiovascular function. It has also been shown to inhibit the expression of various inflammatory mediators, including cytokines and chemokines, thereby reducing inflammation. Additionally, the compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide is its potent inhibitory effects on the enzyme 20-HETE. This makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research on N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide. One area of interest is its potential use in the treatment of various cardiovascular diseases, including hypertension and ischemic heart disease. Another area of interest is its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound's anti-cancer properties make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methylphenylacetonitrile with ethyl acetoacetate in the presence of sodium ethoxide to yield the intermediate 2-methyl-3-oxobutanoic acid 2-(2-methylphenyl)ethyl ester. This intermediate is then reacted with phenylhydrazine in the presence of acetic acid to yield the pyrazolone derivative. Finally, the pyrazolone derivative is reacted with cyanogen bromide to yield the target compound.

Scientific Research Applications

N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent anti-inflammatory and anti-cancer properties. It has also been shown to be effective in treating various cardiovascular diseases, including hypertension and ischemic heart disease.

properties

IUPAC Name

N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-7-5-6-10-17(14)18(24)13-23-20(25)16-11-21-19(22-12-16)15-8-3-2-4-9-15/h2-12,18,24H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPCBARKNCWPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CN=C(N=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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